molecular formula C15H15NOS B2555473 N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide CAS No. 320424-04-2

N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

Cat. No.: B2555473
CAS No.: 320424-04-2
M. Wt: 257.35
InChI Key: LTOXPWPYKVVRQR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the dimethylamino group and the carboxamide moiety. Common synthetic routes include:

  • Thiophene Formation: The initial step involves the cyclization of appropriate precursors to form the thiophene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N,N-Dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide has found applications in various scientific fields:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

  • Industry: The compound is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

N,N-Dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is unique in its structure and properties compared to other thiophene derivatives. Similar compounds include:

  • N,N-Dimethylthiophene-2-carboxamide

  • 4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxamide

  • N-Methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

These compounds share similarities in their core structure but differ in the presence and position of functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-16(2)15(17)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOXPWPYKVVRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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